molecular formula C10H11NOS B186404 2-Ethyl-4H-benzo[1,4]thiazin-3-one CAS No. 83715-97-3

2-Ethyl-4H-benzo[1,4]thiazin-3-one

Cat. No. B186404
CAS RN: 83715-97-3
M. Wt: 193.27 g/mol
InChI Key: LOQBNBMYVUDPHC-UHFFFAOYSA-N
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Description

2-Ethyl-4H-benzo[1,4]thiazin-3-one (EBT) is a heterocyclic compound that has been widely used in scientific research. EBT is a thiazine derivative that is commonly used as a redox indicator in analytical chemistry. EBT is also known for its ability to act as a photosensitizer in photodynamic therapy.

Mechanism Of Action

The mechanism of action of 2-Ethyl-4H-benzo[1,4]thiazin-3-one as a redox indicator involves the transfer of electrons between the reducing agent and 2-Ethyl-4H-benzo[1,4]thiazin-3-one. 2-Ethyl-4H-benzo[1,4]thiazin-3-one is oxidized to a blue colored form when it accepts electrons from the reducing agent. The blue form of 2-Ethyl-4H-benzo[1,4]thiazin-3-one can be reduced back to the original colorless form by an oxidizing agent.

Biochemical And Physiological Effects

2-Ethyl-4H-benzo[1,4]thiazin-3-one has been shown to have antimicrobial properties. 2-Ethyl-4H-benzo[1,4]thiazin-3-one has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 2-Ethyl-4H-benzo[1,4]thiazin-3-one has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Ethyl-4H-benzo[1,4]thiazin-3-one in lab experiments include its high sensitivity and selectivity as a redox indicator. 2-Ethyl-4H-benzo[1,4]thiazin-3-one is also relatively easy to synthesize and is stable under a wide range of conditions. However, the limitations of using 2-Ethyl-4H-benzo[1,4]thiazin-3-one include its limited solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the use of 2-Ethyl-4H-benzo[1,4]thiazin-3-one in scientific research. One potential direction is the development of new synthesis methods for 2-Ethyl-4H-benzo[1,4]thiazin-3-one that are more efficient and environmentally friendly. Another direction is the investigation of the potential use of 2-Ethyl-4H-benzo[1,4]thiazin-3-one as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Ethyl-4H-benzo[1,4]thiazin-3-one and its potential applications in medicine.

Synthesis Methods

2-Ethyl-4H-benzo[1,4]thiazin-3-one can be synthesized through a variety of methods. One common method is the reaction of 2-aminobenzenethiol with ethyl acetoacetate in the presence of a strong base. Another method involves the reaction of 2-chlorobenzenethiol with ethyl acetoacetate in the presence of a base.

Scientific Research Applications

2-Ethyl-4H-benzo[1,4]thiazin-3-one has been extensively used in scientific research as a redox indicator. 2-Ethyl-4H-benzo[1,4]thiazin-3-one is commonly used to determine the presence of reducing agents in chemical reactions. 2-Ethyl-4H-benzo[1,4]thiazin-3-one is also used in analytical chemistry to determine the concentration of metals in solutions. In addition, 2-Ethyl-4H-benzo[1,4]thiazin-3-one has been used in photodynamic therapy as a photosensitizer.

properties

CAS RN

83715-97-3

Product Name

2-Ethyl-4H-benzo[1,4]thiazin-3-one

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-ethyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C10H11NOS/c1-2-8-10(12)11-7-5-3-4-6-9(7)13-8/h3-6,8H,2H2,1H3,(H,11,12)

InChI Key

LOQBNBMYVUDPHC-UHFFFAOYSA-N

SMILES

CCC1C(=O)NC2=CC=CC=C2S1

Canonical SMILES

CCC1C(=O)NC2=CC=CC=C2S1

Origin of Product

United States

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